molecular formula C15H11F3N2OS B307295 N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 89069-94-3

N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B307295
CAS No.: 89069-94-3
M. Wt: 324.3 g/mol
InChI Key: FHPQVWUHWIPMIS-UHFFFAOYSA-N
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Description

“N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” is a chemical compound with the molecular formula C15H11F3N2OS . It has a molecular weight of 324.33 .


Synthesis Analysis

The synthesis of “N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” and similar thiourea derivatives has been reported in several studies . These compounds are often synthesized using a multicomponent-reaction (MCR) approach .


Molecular Structure Analysis

The molecular structure of “N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” has been analyzed in several studies . The dihedral angle between the two benzene rings is 7.1 (1) degrees .


Chemical Reactions Analysis

“N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” and similar thiourea derivatives are frequently used in organocatalysis . They are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .


Physical and Chemical Properties Analysis

“N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” is a solid compound with a molecular weight of 324.33 .

Scientific Research Applications

Coordination Chemistry and Biological Properties

N-benzoyl-N'-[3-(trifluoromethyl)phenyl]thiourea and related compounds have garnered attention for their extensive applications in coordination chemistry. The substituents on the nitrogen atoms significantly influence their intra- and intermolecular hydrogen bonding interactions, impacting the coordination properties of these ligands. Transition metal complexes bearing such thioureas show promising novel applications, merging chemistry with biological applications through high-throughput screening assays and structure–activity analyses. This interdisciplinary approach opens up new vistas in research, leveraging the chemical versatility of these compounds and their derived metal complexes (A. Saeed, U. Flörke, & M. Erben, 2014).

Environmental and Biological Sensing

Thioureas and their derivatives, including this compound, play a crucial role in environmental and biological sensing. Their unique S- and N- nucleophilic sites facilitate inter- and intramolecular hydrogen bonding, making them effective chemosensors for detecting various environmental pollutants. Recent studies have demonstrated the use of thioureas for the sensitive, selective, and straightforward detection of anions and neutral analytes in biological, environmental, and agricultural samples. This research supports the development of organic fluorescent and colorimetric sensors for a broad range of analytes, highlighting the importance of thioureas in environmental monitoring and safety (H. M. Al-Saidi & Sikandar Khan, 2022).

Medicinal and Chemosensing Applications

Thiourea derivatives have been identified as biologically active compounds with potential in medicinal chemistry, including as chemosensors for detecting anions and cations in environmental and biological samples. The coordination of thiourea derivatives with metals such as Cu, Ag, and Au enhances their biological and medicinal activities. This dual functionality—biological activity and chemosensing capability—underscores the versatility of thiourea derivatives in pharmaceutical chemistry and analytical chemistry, offering insights into their potential for detecting various substances in complex samples (Ezzat Khan et al., 2020).

Safety and Hazards

The safety information for “N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” includes several hazard statements such as H302, H312, and H332 . Precautionary measures include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Future Directions

The use of “N-benzoyl-N’-[3-(trifluoromethyl)phenyl]thiourea” and similar thiourea derivatives in organocatalysis has increased rapidly over the last decade . Future research will likely focus on further expanding the applications of these (thio)urea-based catalysts .

Properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2OS/c16-15(17,18)11-7-4-8-12(9-11)19-14(22)20-13(21)10-5-2-1-3-6-10/h1-9H,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPQVWUHWIPMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356324
Record name N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89069-94-3
Record name N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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